molecular formula C14H13N3O2S B11702334 N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B11702334
M. Wt: 287.34 g/mol
InChI Key: ZRRXQPFJHQXYBN-OQLLNIDSSA-N
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Description

N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl group. Schiff bases are known for their wide range of applications in various fields, including analytical, biological, and inorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation reaction of 4-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction can be represented as follows:

4-nitrobenzaldehyde+4,5,6,7-tetrahydro-1,3-benzothiazol-2-amineThis compound+H2O\text{4-nitrobenzaldehyde} + \text{4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-nitrobenzaldehyde+4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific structural features, such as the presence of the tetrahydro-1,3-benzothiazole ring and the nitrobenzylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

(E)-1-(4-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine

InChI

InChI=1S/C14H13N3O2S/c18-17(19)11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)20-14/h5-9H,1-4H2/b15-9+

InChI Key

ZRRXQPFJHQXYBN-OQLLNIDSSA-N

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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